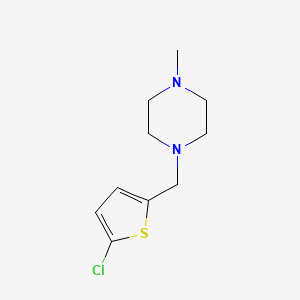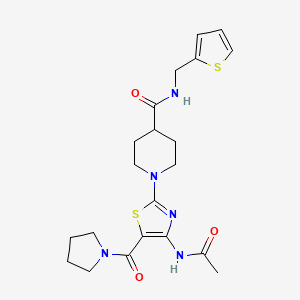
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride is a useful research compound. Its molecular formula is C3H7ClN2O3S and its molecular weight is 186.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride is used in the synthesis of various heterocyclic compounds. For instance, it is utilized as a key intermediate in synthesizing 2-thioxo-1,3-thiazolidin-4-ones, which are produced through reactions with primary amines and carbon disulfide, showing its versatility in organic synthesis (Alizadeh & Zohreh, 2009). Similarly, 4-thiazolidinones have been synthesized using this compound as an intermediate, further demonstrating its utility in creating diverse molecular structures (Behbehani & Ibrahim, 2012).
Antibacterial Properties and Biocide Applications
A novel cyclic-amine monomer containing imidazolidin-4-one derivatives, related to this compound, has shown promising antibacterial properties. This compound, when grafted onto textile fabrics, exhibits durable and refreshable antibacterial characteristics against Escherichia coli, indicating potential applications as a polymeric biocide (Sun et al., 2001).
Synthesis of Pharmaceutical Intermediates
Compounds derived from this compound have been employed in the synthesis of pharmaceutical intermediates. For example, imidazolidinetrionylsaccharin derivatives, which are structurally related, have been synthesized and evaluated for their biological activities, such as fungicidal and insecticidal properties (Jung et al., 2003).
Applications in Material Science
In material science, the compound has been explored for its potential in forming supramolecular networks. 2-Oxo-1,3-thiazolidin-4-iminium cations, similar to this compound, interact with chloride ions via hydrogen bonds, forming a 3D supramolecular network. This property could be useful in designing novel materials with specific structural features (Muthukkumar et al., 2019).
Eigenschaften
CAS-Nummer |
1207295-05-3 |
|---|---|
Molekularformel |
C3H7ClN2O3S |
Molekulargewicht |
186.62 g/mol |
IUPAC-Name |
4-amino-1,1-dioxo-1,2-thiazolidin-3-one;hydrochloride |
InChI |
InChI=1S/C3H6N2O3S.ClH/c4-2-1-9(7,8)5-3(2)6;/h2H,1,4H2,(H,5,6);1H |
InChI-Schlüssel |
AQZKPIJGMOLNFQ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NS1(=O)=O)[NH3+].[Cl-] |
Kanonische SMILES |
C1C(C(=O)NS1(=O)=O)N.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3001324.png)

![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)



![3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3001332.png)



![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)
![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)
